molecular formula C4H9BrO B1332129 3-Bromo-2-methylpropan-1-ol CAS No. 40145-08-2

3-Bromo-2-methylpropan-1-ol

Cat. No. B1332129
CAS RN: 40145-08-2
M. Wt: 153.02 g/mol
InChI Key: KIBOHRIGZMLNNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the enantioselective synthesis of 3-methyleneindan-1-ols is achieved through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes, indicating the utility of brominated intermediates in complex organic syntheses . Similarly, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone suggests a mechanism for the formation of brominated quinones from dibrominated precursors . These studies highlight the versatility of brominated compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex. For example, the crystal and molecular structures of bromo(3-dimethylaminopropan-1-olato)copper(II) were determined using X-ray diffraction, revealing a distorted square planar coordination of copper ions . This suggests that the molecular structure of brominated alcohols can significantly influence their coordination chemistry and physical properties.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. The electrochemical reduction of vicinal dibromides, such as 1,2-dibromo-3-(4-substituted)-phenylpropanes, leads to reductive cleavage and double-bond migration, demonstrating the reactivity of bromine-carbon bonds . Additionally, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves multiple pathways, releasing bromide ions and other products . These studies show that brominated alcohols can participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary widely. For instance, 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a body-centered cubic lattice, exhibiting a phase transition at about -62°C . This indicates that brominated alcohols may display unique phase behavior and crystal structures. The magnetic properties of bromo(3-dimethylaminopropan-1-olato)copper(II) also show strong antiferromagnetic spin coupling, which is influenced by the coordination geometry at the copper atom . These findings suggest that the physical and chemical properties of brominated alcohols are influenced by their molecular structure and the nature of their substituents.

Scientific Research Applications

Biofuel Research

Research conducted by Mack et al. (2014) explored the anti-knock properties of various biofuels, including 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 3-Bromo-2-methylpropan-1-ol. These biofuels were evaluated for their potential as additives in fuel for spark ignition engines, indicating the relevance of such compounds in renewable energy research (Mack et al., 2014).

Solid-State Chemistry

Štěpnička et al. (2004) investigated the solid-state structures of compounds including 2-methylpropan-1-ol derivatives, highlighting the significance of these molecules in understanding solid-state assemblies and their potential applications in materials science (Štěpnička et al., 2004).

Chemical Synthesis

Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal, a compound related to 3-Bromo-2-methylpropan-1-ol, in the synthesis of 3-bromoquinolin-6-ols. This showcases the utility of such compounds in complex organic synthesis, particularly in the formation of quinoline derivatives (Lamberth et al., 2014).

Environmental Chemistry

Studies by Reisen et al. (2003) and Alvarado et al. (1999) investigated the environmental impact of compounds such as 2-methyl-3-buten-2-ol and their reaction products, relevant to understanding the atmospheric chemistry and environmental fate of similar compounds like 3-Bromo-2-methylpropan-1-ol (Reisen et al., 2003) (Alvarado et al., 1999).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory system irritation respectively .

properties

IUPAC Name

3-bromo-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBOHRIGZMLNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336685
Record name 3-bromo-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropan-1-ol

CAS RN

40145-08-2
Record name 3-bromo-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
M Beneš, I Zusková, J Svobodová, B Gaš - Electrophoresis, 2012 - Wiley Online Library
… The established procedure was applied for determination of the thermodynamic stability constants of (R, R)-(+)- and (S, S)-(-)-hydrobenzoin and R- and S-(3-bromo-2-methylpropan-1-ol…
P Yuan, CKG Gerlinger, J Herberger… - Journal of the American …, 2021 - ACS Publications
… For this purpose, commercially available enantiopure (S)-3-bromo-2-methylpropan-1-ol 14 … steps with 45% overall yield from commercially available (S)-3-bromo-2-methylpropan-1-ol. …
Number of citations: 20 pubs.acs.org
MA Khomutov, AO Chizhov, SN Kochetkov… - Mendeleev …, 2019 - Elsevier
… started from commercially available isomers of 3-bromo-2-methylpropan-1-ol,† which were … enantiomers of 3-bromo-2-methylpropan-1-ol, each in six steps and good overall yields. …
Number of citations: 2 www.sciencedirect.com
Y Yamada, K Gilliland, Z Xiang, D Haymer… - Bioorganic & Medicinal …, 2021 - Elsevier
… Beginning with 12 and standard alkylation conditions using commercially available (S)-3-bromo-2-methylpropan-1-ol to afford propanol 24 as the S-enantiomer. Routine S N 2 reaction …
Number of citations: 1 www.sciencedirect.com
A Westerbeek, JGE van Leeuwen, W Szymański… - Tetrahedron, 2012 - Elsevier
… For 3-bromo-2-methylpropan-1-ol (2d), the commercially available enantiomers were used to measure the catalytic efficiencies. The determined E-value with DbjA is only 6 (Table 3), …
Number of citations: 18 www.sciencedirect.com
CF Fávaro, JG Millar, PHG Zarbin - Journal of chemical ecology, 2015 - Springer
… To a cooled solution (−15 C) of 3-bromo-2-methylpropan-1-ol 12 (1 g, 6.54 mmol) in CH 2 Cl 2 (25 ml) was added pyridine (0.53 ml, 6.54 mmol) followed by triflic anhydride (1.32 ml, …
Number of citations: 11 link.springer.com
C De Savi, RH Bradbury, AA Rabow… - Journal of medicinal …, 2015 - ACS Publications
… 24b was obtained by an analogous method to 23b by alkylation of 21 with (S)-3-bromo-2-methylpropan-1-ol followed by hydrolysis of ester 24a (see Supporting Information for 24a …
Number of citations: 170 pubs.acs.org
C Dufresne, D Cretney, CK Lau, V Mascitti… - Tetrahedron: Asymmetry, 2002 - Elsevier
… Starting from 3-hydroxybenzaldehyde 1, the TBDMS ether 2 is prepared in 84% yield, and reacted with phosphonium salt 4 (prepared from (R)-3-bromo-2-methylpropan-1-ol 3 and …
Number of citations: 8 www.sciencedirect.com
DJ O'Neill, A Adedoyin, PD Alfinito… - Journal of medicinal …, 2010 - ACS Publications
… compound 9 with 3-bromopropanol being replaced with (S)-3-bromo-2-methylpropan-1-ol. … for compound 9 with 3-bromopropanol being replaced with (R)-3-bromo-2-methylpropan-1-ol. …
Number of citations: 19 pubs.acs.org
DEA Brittain, CM Griffiths‐Jones, MR Linder… - Angewandte …, 2005 - Wiley Online Library
… Synthesis of the C10–C16 aldehyde 16 started from iodide 18, which is available in two steps from commercially available (2S)-3-bromo-2-methylpropan-1-ol by silylation and halide …
Number of citations: 61 onlinelibrary.wiley.com

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